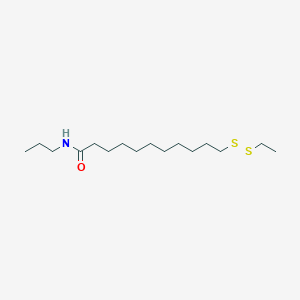![molecular formula C12H12O3 B14235229 5-[(3-Methylphenoxy)methyl]furan-2(5H)-one CAS No. 503810-95-5](/img/structure/B14235229.png)
5-[(3-Methylphenoxy)methyl]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Methylphenoxy)methyl]furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylphenoxy)methyl]furan-2(5H)-one typically involves the reaction of 3-methylphenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylphenoxy)methyl]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alcohols .
Scientific Research Applications
5-[(3-Methylphenoxy)methyl]furan-2(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism by which 5-[(3-Methylphenoxy)methyl]furan-2(5H)-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2(5H)-furanone: Similar in structure but lacks the phenoxy group, leading to different chemical properties and applications.
5-Hydroxy-3-methyl-2(5H)-furanone:
Uniqueness
5-[(3-Methylphenoxy)methyl]furan-2(5H)-one is unique due to the presence of both a furan ring and a 3-methylphenoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science .
Properties
CAS No. |
503810-95-5 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[(3-methylphenoxy)methyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H12O3/c1-9-3-2-4-10(7-9)14-8-11-5-6-12(13)15-11/h2-7,11H,8H2,1H3 |
InChI Key |
ZQFWLDDBCVSHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


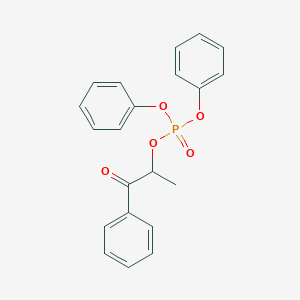
![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

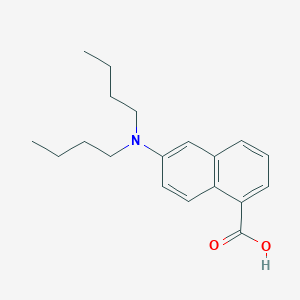
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
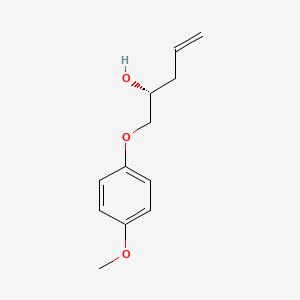
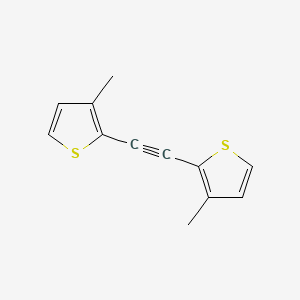
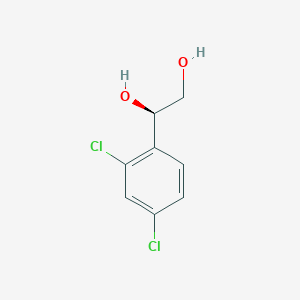
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

